4,5,6-Trifluoropyrimidine

Description

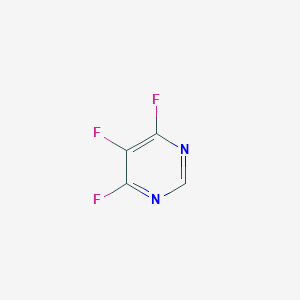

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKOJKCYBNUFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393770 | |

| Record name | 4,5,6-trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-78-3 | |

| Record name | 4,5,6-trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6-trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6-Trifluoropyrimidine (CAS Number: 17573-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trifluoropyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifluorinated pyrimidine core makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its role as a precursor to deoxycytidine kinase (dCK) inhibitors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17573-78-3 | [1] |

| Molecular Formula | C₄HF₃N₂ | [1] |

| Molecular Weight | 134.06 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 83-85 °C | [2] |

| Purity | ≥95% | [1] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [3] |

| Storage | -20°C or under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related fluorinated and chlorinated pyrimidine structures, the following spectral characteristics can be anticipated.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single signal is expected for the proton at the C2 position of the pyrimidine ring.

-

¹³C NMR: Four distinct signals are anticipated for the four carbon atoms of the pyrimidine ring.

-

¹⁹F NMR: Three signals corresponding to the three fluorine atoms at the C4, C5, and C6 positions would be expected, with coupling between them.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-F and C-N stretching vibrations within the pyrimidine ring.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the loss of fluorine atoms or other small fragments.

Synthesis and Reactivity

4.1. Synthesis

A general experimental protocol for the synthesis of a related compound, 4,5,6-trichloropyrimidine, from 4,6-dihydroxypyrimidine is as follows:

-

A mixture of 4,6-dihydroxypyrimidine and chlorobenzene is heated to 40 °C in a four-neck flask.

-

Sulfonyl chloride is added dropwise over one hour, and the reaction is stirred for six hours at 40 °C.

-

Phosphoryl chloride is then added at the same temperature.

-

Triethylamine is added dropwise over two hours, with the temperature ranging from 40 to 80 °C.

-

The reaction mixture is heated to 83 °C and maintained for 10 hours.

-

After cooling, the reaction mixture is slowly added to heated water (40 °C).

-

The product is isolated through filtration and extraction with chlorobenzene, followed by concentration under reduced pressure.

4.2. Reactivity

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and three electron-withdrawing fluorine atoms. This makes the carbon atoms of the ring susceptible to nucleophilic aromatic substitution (SNAE).

Studies on the related compound, 5-chloro-2,4,6-trifluoropyrimidine, have shown that it reacts with various nitrogen-centered nucleophiles, such as primary and secondary amines.[3][4] The reaction typically occurs at the C4 position, displacing a fluorine atom.[4] The regioselectivity of the substitution can be influenced by the steric hindrance of the nucleophile and the electronic effects of the substituents on the pyrimidine ring.

A general experimental protocol for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine is as follows:[4]

-

A solution of 5-chloro-2,4,6-trifluoropyrimidine, benzylamine, and diisopropylethylamine (DIPEA) in acetonitrile is prepared.[4]

-

The reaction mixture is stirred at 0 °C for 2 hours.[4]

-

The solvent is evaporated, and the crude product is partitioned between dichloromethane (DCM) and water for purification.[4]

This reactivity profile suggests that this compound can be a versatile precursor for the synthesis of a variety of substituted pyrimidine derivatives by reacting it with different nucleophiles.

Biological Significance and Applications in Drug Discovery

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound, in particular, has been identified as a key starting material for the preparation of O-linked pyrimidinamine-based compounds that act as inhibitors of deoxycytidine kinase (dCK). These inhibitors are being investigated for their potential in cancer therapy.

5.1. Deoxycytidine Kinase (dCK) as a Therapeutic Target

Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, which is responsible for the phosphorylation of deoxyribonucleosides to their corresponding monophosphates. This process is essential for the synthesis of DNA. In cancer cells, the DNA replication machinery is often highly active, making dCK a compelling target for therapeutic intervention. Inhibiting dCK can disrupt DNA synthesis and lead to the death of rapidly dividing cancer cells.

5.2. Role in DNA Damage Response

Recent research has unveiled a critical role for dCK in the DNA damage response (DDR) pathway. In response to DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK, leading to its activation. Activated dCK then interacts with and inhibits cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M cell cycle checkpoint. This inhibition halts the cell cycle, allowing time for DNA repair.

The following diagram illustrates the signaling pathway of dCK in the DNA damage response.

Caption: dCK signaling in the DNA damage response.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery, particularly for the development of deoxycytidine kinase inhibitors. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its structural similarity to other halogenated pyrimidines provides valuable insights into its expected physicochemical properties, reactivity, and spectroscopic characteristics. Further research into the synthesis and reactions of this compound will undoubtedly expand its utility in the creation of novel therapeutic agents. The growing understanding of the role of its downstream targets, such as dCK, in critical cellular processes like DNA damage response, further underscores the importance of this chemical entity in modern medicinal chemistry.

References

- 1. Deoxycytidine Kinase Augments ATM-Mediated DNA Repair and Contributes to Radiation Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ATM-Chk2-Cdc25A checkpoint pathway guards against radioresistant DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4,5,6-Trifluoropyrimidine

An In-depth Technical Guide to the Physical Properties of 4,5,6-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of complex organic molecules. Notably, it serves as a key starting material in the creation of O-linked pyrimidinamine-based compounds, which have been identified as inhibitors of deoxycytidine kinase (dCK), an enzyme implicated in cancer pathways. A thorough understanding of its physical properties is essential for its effective handling, application in synthesis, and for the development of new therapeutic agents.

Core Physical Properties

The fundamental physical characteristics of this compound have been determined and are summarized below. These properties are crucial for laboratory use, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄HF₃N₂ | |

| Molecular Weight | 134.06 g/mol | |

| Appearance | Clear, colorless liquid or oil | |

| Boiling Point | 83-85°C | [1][2] |

| Density | 1.4609 g/mL | [1][2] |

| Refractive Index | 1.4087 | [1][2] |

| Flash Point | 83-85°C | [1][2] |

| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol. | [1][2] |

| Storage Conditions | Store at 2-8°C under an inert gas (e.g., Nitrogen or Argon) or at -20°C. | [1][2] |

Synthetic Utility

The primary documented application of this compound is in the synthesis of kinase inhibitors. Its chemical structure allows for targeted modifications to produce derivatives with specific biological activities.

Caption: Synthetic pathway from this compound to potential cancer therapeutics.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for the determination of the are not available in the cited literature, the following section describes the general, standardized methodologies typically employed for such measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method involves heating a small sample of the liquid in a fusion tube with an inverted capillary tube.[2][3]

-

Apparatus: Thiele tube or an aluminum heating block, thermometer, fusion tube, and a sealed-end capillary tube.[2][3]

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed (open end down) into the liquid.

-

The apparatus is heated slowly and uniformly.[3]

-

As the temperature rises, air trapped in the capillary tube expands and escapes.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[3]

-

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it is typically determined by measuring the mass of a known volume.[4]

-

Apparatus: An analytical balance and a graduated cylinder or pycnometer.[4][5]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.[5]

-

A specific volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely, reading from the bottom of the meniscus.[4][6]

-

The combined mass of the graduated cylinder and the liquid is measured.[5]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

Density is calculated by dividing the mass of the liquid by its measured volume. The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[4]

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify or assess the purity of a liquid.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).[7]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the user looks through the eyepiece.

-

The controls are adjusted until the dividing line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is controlled and noted, as the refractive index is sensitive to temperature changes.

-

References

Technical Guide: 4,5,6-Trifluoropyrimidine in Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4,5,6-trifluoropyrimidine, a key heterocyclic building block in medicinal chemistry. It covers the compound's core physicochemical properties, synthesis, and its significant application as a precursor for advanced therapeutic agents, particularly deoxycytidine kinase (dCK) inhibitors.

Core Compound Data

This compound is a halogenated pyrimidine derivative. Its key quantitative properties are summarized below for quick reference.

| Property | Value |

| Chemical Formula | C₄HF₃N₂ |

| Molecular Weight | 134.06 g/mol [1] |

| CAS Number | 17573-78-3 |

| Boiling Point | 83-85 °C |

| Density | 1.4609 g/cm³ |

| Refractive Index | 1.4087 |

| Storage Temperature | -20°C or 2-8°C under inert gas |

Synthesis of Trifluoropyrimidines

Experimental Protocol: Representative Synthesis via Halogen Exchange

This protocol is adapted from patented processes for the synthesis of analogous trifluoropyrimidine isomers.[2]

Reaction: 4,5,6-Trichloropyrimidine + KF → this compound + KCl

Materials:

-

4,5,6-Trichloropyrimidine

-

Anhydrous potassium fluoride (KF), spray-dried

-

High-boiling point aprotic polar solvent (e.g., Tetramethylene sulfone)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A high-pressure reactor is charged with anhydrous potassium fluoride (a molar excess, typically 3-4 equivalents per chlorine atom to be replaced) and tetramethylene sulfone.

-

The corresponding 4,5,6-trichloropyrimidine is added to the mixture.

-

The reactor is sealed and purged with an inert gas, such as nitrogen.

-

The reaction mixture is heated to a temperature range of 150-220°C with vigorous stirring. The reaction progress is monitored over several hours.

-

Upon completion, the reactor is cooled to room temperature.

-

The inorganic salts (KCl and unreacted KF) are removed from the reaction mixture by filtration.

-

The desired this compound product is then isolated from the solvent by fractional distillation under reduced pressure.

Application in Drug Development: Precursor to Deoxycytidine Kinase (dCK) Inhibitors

This compound serves as a crucial starting material for the synthesis of O-linked pyrimidinamine-based compounds, which are potent inhibitors of deoxycytidine kinase (dCK).

The Role of Deoxycytidine Kinase (dCK) in Cancer Therapy

Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, which recycles nucleosides for DNA synthesis and repair.[3][4] This pathway is particularly active in rapidly proliferating cells, including many types of cancer cells.[5] Furthermore, dCK is responsible for the activation of numerous nucleoside analog prodrugs used in chemotherapy.[4][6] These prodrugs require phosphorylation by dCK to be converted into their active triphosphate forms, which can then be incorporated into DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[3]

Inhibiting dCK provides a sophisticated strategy to modulate the activity of these chemotherapeutic agents. By controlling the activation of nucleoside analogs, dCK inhibitors can help refine the efficacy of treatments and potentially reduce cytotoxicity in healthy, non-targeted cells, thereby minimizing side effects.[3]

Experimental Protocol: Representative Synthesis of a Pyrimidine-Based Inhibitor

The fluorines on the this compound ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited to build more complex inhibitor molecules. The following is a generalized protocol for the reaction of a halogenated pyrimidine with an amine, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Desired amine nucleophile (e.g., a substituted aniline or piperazine derivative)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Isopropanol, DMSO, or THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

-

Add the non-nucleophilic base (1.2-1.5 equivalents) dropwise to the mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80°C) depending on the reactivity of the nucleophile.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrimidine derivative.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the cited literature, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like 2,4,6-trifluoropyrimidine and 5-chloro-2,4,6-trifluoropyrimidine.[7][8]

-

¹H NMR: A single signal would be expected in the aromatic region for the lone proton on the pyrimidine ring. This signal would likely appear as a complex multiplet due to coupling with the three adjacent fluorine atoms.

-

¹³C NMR: Four distinct carbon signals would be anticipated. All carbons attached to fluorine would exhibit large one-bond C-F coupling constants. The carbon bearing the proton would also show smaller two- and three-bond couplings to the fluorine atoms.

-

¹⁹F NMR: Three distinct signals would be expected, each showing coupling to the other fluorine atoms and to the ring proton.

-

IR Spectroscopy: Characteristic absorption bands would be present for C-F stretching (typically in the 1000-1300 cm⁻¹ region) and for the aromatic C=N and C=C stretching of the pyrimidine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 134.06, with a characteristic fragmentation pattern for a fluorinated heterocyclic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]

- 3. What are DCK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2,4,6-trifluoropyrimidine(697-83-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4,5,6-Trifluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trifluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the currently available solubility information for this compound, detailed experimental protocols for its solubility determination and synthesis, and visual workflows to aid in experimental design.

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides robust, generalized methodologies for researchers to determine these parameters in their own laboratories.

Solubility Profile of this compound

Currently, the solubility of this compound is qualitatively described as "slightly soluble" in several common organic solvents.[1][2] This information is summarized in the table below. The lack of specific quantitative values (e.g., in g/100 mL or mol/L) highlights a data gap that researchers may need to address for specific applications.

| Solvent | Qualitative Solubility |

| Acetone | Slightly Soluble[1][2] |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Experimental Protocols

Protocol for Determination of Solubility of this compound in Organic Solvents

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered saturated solution to a known volume with the same organic solvent.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the data obtained for the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Caption: Experimental workflow for the determination of the solubility of this compound.

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from 4,5,6-Trichloropyrimidine.[1]

Materials and Reagents:

-

4,5,6-Trichloropyrimidine

-

Potassium fluoride (KF)

-

Cyclobutanesulfone

-

CNC catalyst (specific catalyst not detailed in the source)

-

Nitrobenzene

-

Autoclave

-

Distillation apparatus

-

Ice-cold receiver

Procedure:

-

Drying of Reagents:

-

To an autoclave, add cyclobutanesulfone (7160 mL) and potassium fluoride (3876 g).

-

Stir the mixture at 150 °C for 1 hour.

-

Remove 700 mL of cyclobutanesulfone by reduced pressure distillation to dry the mixture.

-

-

Reaction Setup:

-

Cool the mixture to 90 °C and replace the air in the autoclave with nitrogen.

-

Prepare a solution of 4,5,6-Trichloropyrimidine (3122 g) in dried cyclobutanesulfone (2386 g) and preheat it to 45 °C.

-

Add this solution to the autoclave.

-

Rapidly add the CNC catalyst (10 g) and nitrobenzene (20.5 g) and seal the reaction vessel.

-

-

Fluorination Reaction:

-

Heat the mixture to 200 °C and stir for 5 hours.

-

Increase the temperature to 220 °C and continue the reaction for 11 hours.

-

Maintain the total pressure below 6.5 bar during the reaction.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to 40 °C with stirring.

-

Slowly depressurize the autoclave and transfer the product to an ice-cold receiver.

-

Slowly raise the internal temperature to 150 °C and distill the product, first at atmospheric pressure and then under reduced pressure, to obtain this compound.

-

References

4,5,6-Trifluoropyrimidine chemical structure and IUPAC name

An In-depth Technical Guide to 4,5,6-Trifluoropyrimidine

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic approaches, and its role in therapeutic applications.

Chemical Structure and IUPAC Nomenclature

This compound is a halogenated heterocyclic organic compound. The pyrimidine ring is a diazine with nitrogen atoms at positions 1 and 3. In this derivative, fluorine atoms are substituted at positions 4, 5, and 6.

IUPAC Name: this compound[1][2]

Synonyms: 4,5,6-Trifluoro-1,3-diazine[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 17573-78-3 | [3] |

| Molecular Formula | C₄HF₃N₂ | [1][3] |

| Molecular Weight | 134.06 g/mol | [1][3] |

| Boiling Point | 83-85°C | [1][2] |

| Density | 1.4609 g/cm³ | [1][2] |

| Refractive Index | 1.4087 | [1][2] |

| Storage Temperature | 2-8°C under inert gas or -20°C for long-term | [1][3] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [1] |

Synthesis and Reactivity

Halogenated pyrimidines are versatile building blocks in organic synthesis. Their reactivity is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing halogen substituents.

General Synthetic Approach

A common method for the synthesis of fluorinated pyrimidines is through halogen exchange (HALEX) reactions from their chlorinated analogs. For instance, 2,4,6-trifluoropyrimidine can be prepared from 2,4,6-trichloropyrimidine using a fluorinating agent like potassium fluoride in a suitable solvent.[4] A similar approach can be envisaged for the synthesis of this compound from 4,5,6-trichloropyrimidine.

References

Spectroscopic and Structural Elucidation of 4,5,6-Trifluoropyrimidine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4,5,6-trifluoropyrimidine. Due to a lack of publicly available experimental data for this specific molecule, this guide leverages data from analogous compounds and predictive methodologies to offer a comprehensive analytical profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. Fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated pyrimidines valuable scaffolds in drug design. This guide outlines the theoretical spectroscopic data and the experimental protocols required for the characterization of this compound, providing a foundational resource for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its electronic and structural arrangement.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar fluorinated and chlorinated pyrimidines.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | Singlet (or narrow multiplet due to long-range F coupling) | - |

Rationale: The single proton at the C-2 position is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the fluorine atoms on the pyrimidine ring.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J C-F, Hz) |

| C-2 | 150 - 155 | Doublet (due to ²J C-F coupling with F at C-4/6) | 10 - 20 |

| C-4/6 | 155 - 165 | Doublet of Doublets (due to ¹J C-F and ²J C-F) | ¹J: 230-260, ²J: 20-30 |

| C-5 | 130 - 140 | Doublet of Triplets (due to ¹J C-F and ²J C-F) | ¹J: 240-270, ²J: 25-35 |

Rationale: The carbon atoms directly bonded to fluorine (C-4, C-5, C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹J C-F). The chemical shifts are influenced by the high electronegativity of fluorine.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J F-F, Hz) |

| F-4/6 | -70 to -90 | Doublet | 15 - 25 |

| F-5 | -150 to -170 | Triplet | 15 - 25 |

Rationale: The chemical shifts for fluorine atoms on aromatic heterocyclic rings typically appear in these regions. The multiplicity arises from through-bond coupling between adjacent fluorine atoms. The chemical shift of fluorine is highly sensitive to its electronic environment.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though not strictly necessary for this molecule).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Use an appropriate fluorine standard for referencing (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Weak |

| 1600 - 1450 | C=C and C=N stretching (ring vibrations) | Medium to Strong |

| 1350 - 1100 | C-F stretching | Strong |

| 1000 - 800 | Ring bending and C-F bending | Medium |

Rationale: The spectrum will be characterized by strong absorptions in the fingerprint region corresponding to C-F stretching vibrations. Aromatic ring stretching and a weak C-H stretch are also expected.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Ion |

| 134 | [M]⁺ (Molecular Ion) |

| 115 | [M - F]⁺ |

| 107 | [M - HCN]⁺ |

| 88 | [M - HCN - F]⁺ |

Rationale: The molecular ion peak is expected at the molecular weight of this compound (C₄HF₃N₂ = 134.06 g/mol ). Common fragmentation pathways for pyrimidines include the loss of HCN and halogen radicals.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, often showing a prominent molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a novel compound like this compound.

Caption: General Workflow for Spectroscopic Analysis

Hypothetical Fragmentation Pathway in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Hypothetical MS Fragmentation Pathway

An In-depth Technical Guide to the Synthesis of 4,5,6-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4,5,6-trifluoropyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The document details the primary synthetic pathways, including the preparation of the key precursor 4,5,6-trichloropyrimidine, and the subsequent fluorination reaction. Experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to facilitate understanding and replication in a laboratory setting.

Primary Synthesis Route: Fluorination of 4,5,6-Trichloropyrimidine

The most direct and commonly reported method for the synthesis of this compound involves the halogen exchange reaction of 4,5,6-trichloropyrimidine with a fluoride salt. Potassium fluoride (KF) is the most frequently utilized fluorinating agent for this transformation, typically carried out in a high-boiling polar aprotic solvent.

Synthesis of the Precursor: 4,5,6-Trichloropyrimidine

Two principal routes for the synthesis of the crucial precursor, 4,5,6-trichloropyrimidine, have been identified from the literature.

This method involves the chlorination of commercially available 4,6-dihydroxypyrimidine. The reaction is typically carried out using a mixture of phosphoryl chloride (POCl₃) and sulfonyl chloride in the presence of an organic base like triethylamine and a solvent such as chlorobenzene[1].

Experimental Protocol:

A mixture of 4,6-dihydroxypyrimidine and chlorobenzene is heated to 40 °C in a four-neck flask. Sulfonyl chloride is then added dropwise over one hour, and the mixture is stirred for an additional six hours at the same temperature. Subsequently, phosphoryl chloride is introduced, followed by the slow, dropwise addition of triethylamine over two hours, maintaining a temperature range of 40 to 80 °C. The reaction mixture is then heated to 83 °C for ten hours. After cooling to room temperature, the reaction mixture is slowly added to water pre-heated to 40 °C. The organic layer is separated, and the aqueous layer is extracted with chlorobenzene. The combined organic layers are washed with water and concentrated under reduced pressure to yield 4,5,6-trichloropyrimidine as a black oil[1].

Quantitative Data for Route A:

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4,6-Dihydroxypyrimidine | SOCl₂, POCl₃, Triethylamine | Chlorobenzene | 40 - 83 | 18 | 86 | [1] |

An alternative synthesis of a substituted 4,5,6-trichloropyrimidine derivative starts from the more readily available thiobarbituric acid. This multi-step process involves the initial formation of 4,6-dichloro-2-(methylthio)pyrimidine, followed by a series of nucleophilic displacements, oxidation, and chlorination steps to yield 4,5,6-trichloropyrimidine-2-carbonitrile[2]. While this route does not yield the unsubstituted 4,5,6-trichloropyrimidine directly, it provides a pathway to a closely related, functionalized analogue.

The key steps in this route are:

-

Conversion of thiobarbituric acid to 4,6-dichloro-2-(methylthio)pyrimidine (92% overall yield over two steps)[2].

-

Displacement of the 4- and 6-chloro groups with benzyloxy groups to give 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (86% yield)[2].

-

Oxidation of the thioether to a sulfone using m-chloroperbenzoic acid (m-CPBA) (94% yield)[2].

-

Displacement of the sulfone with a cyanide group using potassium cyanide (KCN) (87% yield)[2].

-

Chlorination at the C5 position with N-chlorosuccinimide (NCS) to yield 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (95% yield)[2].

-

A final two-step procedure to convert this intermediate into 4,5,6-trichloropyrimidine-2-carbonitrile (30% yield)[2].

Fluorination of 4,5,6-Trichloropyrimidine

The final step to obtain this compound is the halogen exchange reaction.

Experimental Protocol:

To an autoclave are added cyclobutanesulfone and potassium fluoride (KF). The mixture is stirred for one hour at 150 °C, after which a portion of the cyclobutanesulfone is removed by distillation under reduced pressure to ensure dryness. The mixture is then cooled to 90 °C, and the atmosphere is replaced with nitrogen. A preheated (45 °C) solution of 4,5,6-trichloropyrimidine in dried cyclobutanesulfone is added, followed by a catalytic amount of a CNC catalyst and nitrobenzene. The vessel is sealed and heated to 200 °C for 5 hours, then the temperature is increased to 220 °C for an additional 11 hours. The pressure is maintained below 6.5 bar. After cooling to 40 °C, the product is transferred to a cooled receiver under reduced pressure. The product is then purified by distillation, first at atmospheric pressure and then under reduced pressure.

Quantitative Data for Fluorination:

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4,5,6-Trichloropyrimidine | Potassium Fluoride (KF) | Cyclobutanesulfone | 200 - 220 | 16 | Not specified |

Alternative Synthesis Routes

Currently, the scientific literature predominantly describes the synthesis of this compound via the fluorination of its chlorinated precursor. Extensive searches for distinct de novo syntheses of the trifluorinated pyrimidine ring or the use of alternative fluorinating agents for this specific substrate did not yield detailed, reproducible experimental protocols. The development of alternative routes remains an area for future research.

Data Presentation

Summary of Yields for Key Synthetic Steps:

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Chlorination (Route A) | 4,6-Dihydroxypyrimidine | 4,5,6-Trichloropyrimidine | 86 | [1] |

| Multi-step Synthesis (Route B) | Thiobarbituric Acid | 4,5,6-Trichloropyrimidine-2-carbonitrile | ~17 (overall) | [2] |

| Fluorination | 4,5,6-Trichloropyrimidine | This compound | Not specified |

Physicochemical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₄HF₃N₂ |

| Molecular Weight | 134.06 g/mol |

| Appearance | Clear, colorless to light yellow oil |

| Boiling Point | 83-85 °C |

| Density | 1.4609 g/cm³ |

| Refractive Index | 1.4087 |

Conclusion

The synthesis of this compound is primarily achieved through the fluorination of 4,5,6-trichloropyrimidine. This precursor can be synthesized from readily available starting materials such as 4,6-dihydroxypyrimidine or thiobarbituric acid, with the former offering a more direct route. The fluorination step requires high temperatures and specialized equipment due to the use of an autoclave. While this guide provides the most current and detailed synthetic protocols available, the exploration of alternative, milder, and more efficient routes to this compound presents a valuable opportunity for future research and development in the field of fluorinated heterocycles.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of the 4,5,6-Trifluoropyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6-trifluoropyrimidine ring is a unique heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its distinct trifluorination pattern imparts a high degree of electrophilicity, making it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity and electrophilic nature of the this compound core, drawing on available data and comparative analysis with related fluorinated pyrimidines. The guide covers its synthesis, key reactions, and potential applications, with a focus on providing practical information for researchers in the field.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Its inherent electron-deficient nature makes it a privileged scaffold in drug design, readily amenable to functionalization. The introduction of fluorine atoms to the pyrimidine ring further enhances its chemical and pharmacological properties. Fluorine's high electronegativity can significantly modulate the electronic character of the ring, influencing its reactivity, metabolic stability, and binding affinity to biological targets.

While various fluorinated pyrimidines have been extensively studied, the 4,5,6-trifluoro isomer presents a distinct substitution pattern that warrants specific investigation. This guide aims to consolidate the current understanding of the reactivity and electrophilicity of this particular scaffold.

Synthesis of the this compound Core

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of fluorinated pyrimidines typically involve the fluorination of their chlorinated analogues. A common approach is the halogen exchange (HALEX) reaction, where a polychloropyrimidine is treated with a fluoride source.

A plausible synthetic route, based on established methodologies for other fluorinated pyrimidines, is the fluorination of 4,5,6-trichloropyrimidine.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

Synthesis of this compound from 4,5,6-Trichloropyrimidine

-

Materials:

-

4,5,6-Trichloropyrimidine

-

Anhydrous potassium fluoride (spray-dried)

-

High-boiling polar aprotic solvent (e.g., Sulfolane, N-Methyl-2-pyrrolidone)

-

Nitrogen or Argon gas supply

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride.

-

Add the high-boiling solvent to the flask.

-

Heat the mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring under a nitrogen atmosphere to ensure anhydrous conditions.

-

Cool the mixture to a suitable temperature (e.g., 150 °C) and add 4,5,6-trichloropyrimidine in one portion.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC) or 19F NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by fractional distillation under reduced pressure.

-

Further purification can be achieved by column chromatography if necessary.

-

Note: This is a generalized protocol and reaction conditions such as temperature, reaction time, and the choice of fluorinating agent and solvent may need to be optimized.

Reactivity and Electrophilicity

The this compound ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the three fluorine substituents. This pronounced electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Key Principles of Reactivity:

-

Activation by Ring Nitrogens: The nitrogen atoms at positions 1 and 3 strongly activate the ortho and para positions (C2, C4, and C6) towards nucleophilic attack.

-

Influence of Fluorine Substituents: The fluorine atoms further enhance the electrophilicity of the carbon atoms to which they are attached. In SNAr reactions on electron-deficient rings, fluoride is often a good leaving group.

-

Regioselectivity: The positions C4 and C6 are electronically equivalent and are generally the most activated sites for nucleophilic attack due to their para-relationship to one of the ring nitrogens. The C5 position is less electrophilic.

Expected Reactivity Order for Nucleophilic Attack: C4/C6 > C5

Diagram of Nucleophilic Aromatic Substitution (SNAr) Mechanism:

Caption: General mechanism for SNAr on this compound.

Reactions with N-Nucleophiles

Reactions with amines are expected to proceed readily, leading to the substitution of one or more fluorine atoms. The regioselectivity will be influenced by the nature of the amine and the reaction conditions.

-

Primary and Secondary Amines: These are expected to react at the C4 or C6 position. With an excess of the amine or under forcing conditions, disubstitution may occur.

-

Ammonia: Reaction with ammonia is likely to yield the corresponding aminotrifluoropyrimidine.

Experimental Protocol (General for Amination):

Reaction of this compound with an Amine

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

Aprotic solvent (e.g., acetonitrile, THF, DMF)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

-

Procedure:

-

Dissolve this compound in the chosen aprotic solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add the base to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reactions with O-Nucleophiles

Alkoxides and hydroxides are expected to react as nucleophiles, leading to the formation of alkoxy- or hydroxypyrimidines.

-

Alkoxides (e.g., sodium methoxide, sodium ethoxide): These will likely substitute a fluorine at the C4 or C6 position to give the corresponding alkoxy derivative.

-

Hydroxide: Reaction with a hydroxide source can lead to the formation of the corresponding hydroxypyrimidine.

Spectroscopic Data (Predicted and Comparative)

Specific, experimentally verified spectroscopic data for this compound is scarce in the public domain. The following data is based on general principles of NMR spectroscopy for fluorinated compounds and comparison with related structures.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ, ppm) | Notes |

| 1H NMR | Singlet between 8.5 - 9.5 | The single proton at C2 will be a singlet and is expected to be significantly downfield due to the electron-withdrawing nature of the ring. |

| 13C NMR | C2: ~150-160C4/C6: ~155-165 (coupled to F)C5: ~130-140 (coupled to F) | Carbon signals will show coupling to fluorine (nJCF). The carbons directly attached to fluorine (C4, C5, C6) will appear as complex multiplets. |

| 19F NMR | Two signals expected. | The fluorine at C5 will be in a different chemical environment than the equivalent fluorines at C4 and C6. Coupling between the fluorine atoms (nJFF) is expected. |

Note: These are estimated values and require experimental verification. Chemical shifts are referenced to TMS for 1H and 13C, and CFCl3 for 19F.

Applications in Drug Discovery and Signaling Pathways

While specific drugs based on the this compound scaffold are not prominent, the general class of fluorinated pyrimidines is of great importance in medicine, particularly as anticancer and antiviral agents. These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids.

General Signaling Pathway Involvement of Fluoropyrimidines:

The metabolic activation of fluoropyrimidines, such as 5-fluorouracil (5-FU), leads to inhibitors of key enzymes in nucleotide biosynthesis.

Caption: Simplified pathway of 5-FU action.

Given its high reactivity towards nucleophiles, the this compound core could be utilized as a building block for creating libraries of compounds for screening against various biological targets. It is a potential starting material for the synthesis of inhibitors for enzymes such as deoxycytidine kinase, which are relevant in cancer therapy.

Conclusion

The this compound ring represents an intriguing and reactive scaffold for organic synthesis and medicinal chemistry. Its high electrophilicity, driven by the trifluoro substitution pattern and the inherent nature of the pyrimidine ring, makes it a prime candidate for the construction of diverse molecular architectures through nucleophilic aromatic substitution. While specific experimental data for this isomer is limited, this guide provides a foundational understanding of its expected reactivity based on established chemical principles and comparative data from related compounds. Further research into the synthesis and reaction chemistry of this compound is warranted to fully unlock its potential for the development of novel therapeutics.

4,5,6-Trifluoropyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4,5,6-Trifluoropyrimidine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the presence of three fluorine atoms on the pyrimidine ring, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and applications of this compound, with a focus on its emerging role in the development of targeted therapeutics.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. The typical purity offered is ≥95%. Researchers can procure this compound in quantities ranging from milligrams to grams, suitable for laboratory-scale research and development.

| Supplier | Product Number | Purity | Available Quantities |

| Apollo Scientific | PC7842 | ≥95% | 250mg, 1g, 5g |

| CymitQuimica | CYM-12345 | ≥95% | 250mg, 1g, 5g |

| Fluorochem | F01234 | ≥95% | 1g, 5g, 10g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 17573-78-3[1] |

| Molecular Formula | C₄HF₃N₂[1] |

| Molecular Weight | 134.06 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Solubility | Soluble in most organic solvents |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Synthesis of this compound

A plausible precursor for the synthesis is 2,4,5,6-tetrachloropyrimidine. The fluorination reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane, at elevated temperatures. The use of spray-dried KF can enhance the reaction rate and yield due to its high surface area and reactivity.[2]

General Experimental Protocol (Hypothetical):

-

Materials: 2,4,5,6-tetrachloropyrimidine, spray-dried potassium fluoride (KF), and sulfolane.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4,5,6-tetrachloropyrimidine and a molar excess of spray-dried KF.

-

Add anhydrous sulfolane to the flask to create a stirrable slurry.

-

Heat the reaction mixture under a nitrogen atmosphere to a temperature between 150-200 °C.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by fractional distillation under reduced pressure.

-

Further purification may be achieved by column chromatography on silica gel.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization and for monitoring reactions. While a complete, published dataset is not available, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR: A single signal in the aromatic region, likely a multiplet due to coupling with the three fluorine atoms.

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts will be significantly influenced by the attached fluorine atoms, with carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.

¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms at positions 4, 5, and 6. The chemical shifts and coupling patterns (F-F and F-H couplings) would be characteristic of the trifluoropyrimidine ring system.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 134.06, corresponding to the molecular weight of the compound. The fragmentation pattern would be indicative of the pyrimidine ring structure.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching vibrations, typically in the region of 1000-1300 cm⁻¹, and C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key building block for the synthesis of a variety of biologically active compounds, particularly kinase inhibitors for cancer therapy.

Deoxycytidine Kinase (dCK) Inhibitors

This compound is a known starting material for the preparation of O-linked pyrimidinamine-based compounds that act as inhibitors of deoxycytidine kinase (dCK).[1] dCK is a crucial enzyme in the salvage pathway of nucleotide synthesis and is often overexpressed in cancer cells. Inhibition of dCK can disrupt DNA synthesis and lead to cancer cell death.

The synthesis of these inhibitors typically involves the nucleophilic aromatic substitution of one of the fluorine atoms of this compound with an appropriate amine-containing side chain.

Caption: Synthesis of dCK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrimidine core is a common feature in many cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. By serving as a scaffold, this compound can be elaborated to generate potent and selective CDK inhibitors. The fluorine atoms can be strategically utilized to modulate the binding affinity and selectivity of the inhibitor for different CDK isoforms.

Caption: CDK signaling pathway and inhibition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its commercial availability and the growing understanding of its reactivity make it an attractive starting material for researchers in medicinal chemistry and drug discovery. The development of novel kinase inhibitors based on the this compound scaffold represents a promising avenue for the discovery of new cancer therapies. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 4,5,6-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and storage conditions for 4,5,6-Trifluoropyrimidine. The information is intended to support laboratory personnel in minimizing risks and ensuring the integrity of this chemical compound.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₄HF₃N₂. It serves as a valuable starting material in the synthesis of various biologically active molecules, including deoxycytidine kinase inhibitors for potential cancer treatment.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| CAS Number | 17573-78-3 |

| Molecular Formula | C₄HF₃N₂ |

| Molecular Weight | 134.06 g/mol [1][2] |

| Appearance | Clear, colorless to light yellow oil[3] |

| Boiling Point | 83-85°C[4][5] |

| Flash Point | 83-85°C[4][5] |

| Density | 1.4609 g/cm³[4] |

| Refractive Index | 1.4087[4] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol[3][4] |

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile rubber gloves. Ensure to check for breakthrough times and replace gloves immediately if contamination is suspected.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, consider using a chemical-resistant apron or suit.

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory or inside a certified chemical fume hood.[6][7][8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

Caption: Required PPE for handling this compound.

Safe Handling and First Aid Measures

Handling Procedures:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

First Aid Measures:

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention. |

Storage and Incompatibility

Proper storage is vital to maintain the stability and purity of this compound and to prevent hazardous reactions.

Storage Conditions:

| Parameter | Recommendation |

| Temperature | Store at -20°C or under an inert gas (nitrogen or argon) at 2-8°C.[1][4] |

| Atmosphere | Store under an inert atmosphere to prevent degradation.[3][4] |

| Container | Keep the container tightly closed in a dry and well-ventilated place.[7] |

Incompatible Materials:

While specific incompatibility data for this compound is limited, based on the reactivity of similar compounds, it is advisable to avoid contact with:

-

Strong oxidizing agents

-

Strong acids

Caption: Recommended storage conditions and incompatibilities.

Fire-Fighting Measures and Decomposition Products

Suitable Extinguishing Media:

-

Water spray

-

Carbon dioxide (CO₂)

-

Dry chemical

-

Alcohol-resistant foam

Hazardous Decomposition Products:

Upon combustion or thermal decomposition, this compound may release hazardous substances. While specific experimental data for this compound is not available, decomposition of similar halogenated nitrogen-containing organic compounds can produce:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Considerations

Spill Response:

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Absorb the spill with an inert material such as sand, silica gel, or universal binder.

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[6][7]

Caption: Workflow for responding to a spill of this compound.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. 17573-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 17573-78-3 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Theoretical Calculation of Electron Density in 4,5,6-Trifluoropyrimidine

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the theoretical analysis of the electron density distribution in 4,5,6-Trifluoropyrimidine. The methodologies outlined herein are grounded in established computational chemistry practices and provide a robust framework for understanding the electronic properties of this and similar fluorinated heterocyclic compounds.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design.[1] The introduction of fluorine atoms into the pyrimidine ring, as in this compound, can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the electron density distribution is paramount for predicting molecular interactions, reactivity, and potential biological activity. This guide details the theoretical protocols for calculating and analyzing the electron density of this compound.

Computational Methodology

The foundation of modern electron density analysis lies in quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for systems of this nature.

Geometry Optimization

Prior to any electron density analysis, the molecular geometry of this compound must be optimized to find its lowest energy conformation. A common and reliable approach for this is the B3LYP functional in combination with a Pople-style basis set, such as 6-311++G(d,p).[2] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron clouds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electron Density Calculation and Analysis

Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain the electronic wavefunction. From this wavefunction, various properties related to the electron density can be derived.

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule.[3] While it is known to be basis set dependent, it offers a straightforward way to quantify the electron distribution among the atoms.[3]

Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge transfer, conjugative interactions, and intramolecular hyperconjugative interactions.[2][4] It transforms the canonical molecular orbitals into a set of localized orbitals that align with the familiar concepts of bonding, lone pairs, and antibonding orbitals.[5] The analysis of donor-acceptor interactions within the NBO framework provides quantitative insights into the delocalization of electron density.[4]

Experimental Protocols: A Computational Workflow

The following section details a typical computational workflow for the theoretical analysis of this compound.

-

Molecular Structure Generation : The initial 3D structure of this compound is built using a molecular modeling software.

-

Geometry Optimization : The structure is optimized using a DFT method, for instance, B3LYP with the 6-311++G(d,p) basis set.[2]

-

Frequency Calculation : A frequency calculation is performed on the optimized geometry to verify that it is a true minimum.

-

Single-Point Energy Calculation : A single-point energy calculation is carried out to obtain the final electronic wavefunction.

-

Population Analysis : Mulliken and Natural Population Analysis (NPA) are performed to calculate the atomic charges.

-

NBO Analysis : A full NBO analysis is conducted to investigate bonding interactions, lone pairs, and delocalization effects.

Below is a Graphviz diagram illustrating this computational workflow.

Illustrative Data Presentation

The following tables present hypothetical but plausible quantitative data for this compound, derived from the principles of electronegativity and inductive effects of fluorine atoms on a pyrimidine ring. These tables are for illustrative purposes to demonstrate how the results of the aforementioned calculations would be presented.

Calculated Atomic Charges

The introduction of three highly electronegative fluorine atoms is expected to lead to a significant polarization of the pyrimidine ring. The carbon atoms bonded to fluorine will exhibit positive partial charges, while the fluorine and nitrogen atoms will carry negative partial charges.

| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |

| N1 | -0.450 | -0.550 |

| C2 | 0.350 | 0.400 |

| N3 | -0.450 | -0.550 |

| C4 | 0.600 | 0.700 |

| C5 | 0.550 | 0.650 |

| C6 | 0.600 | 0.700 |

| F(C4) | -0.300 | -0.400 |

| F(C5) | -0.280 | -0.380 |

| F(C6) | -0.300 | -0.400 |

| H(C2) | 0.180 | 0.280 |

Table 1: Hypothetical calculated atomic charges for this compound.

Natural Bond Orbital (NBO) Analysis

The NBO analysis would reveal the nature of the bonding and the extent of electron delocalization. Key interactions would include the donation of electron density from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals of the pyrimidine ring.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N3 | π(C2-N1) | 25.5 |

| LP(1) N1 | π(C6-C5) | 18.2 |

| LP(1) N3 | π(C4-C5) | 18.2 |

| LP(2) F(C4) | σ(C4-C5) | 5.1 |

| LP(2) F(C5) | σ(C4-C5) | 4.8 |

| LP(2) F(C5) | σ(C5-C6) | 4.8 |

| LP(2) F(C6) | σ(C5-C6) | 5.1 |

Table 2: Hypothetical second-order perturbation theory analysis of the Fock Matrix in the NBO basis for this compound. E(2) represents the stabilization energy of the donor-acceptor interaction.

Visualization of Electron Density Concepts

The electron-withdrawing nature of the fluorine atoms creates regions of high and low electron density, which are crucial for understanding intermolecular interactions. The following diagram illustrates the logical relationship between the substitution pattern and the resulting electronic properties.

Conclusion